Cas no 2167228-62-6 (5-methyl-6-(pyrimidin-5-yl)piperidin-3-amine)

5-methyl-6-(pyrimidin-5-yl)piperidin-3-amine 化学的及び物理的性質
名前と識別子
-
- 5-methyl-6-(pyrimidin-5-yl)piperidin-3-amine
- 2167228-62-6
- EN300-1477500
-
- インチ: 1S/C10H16N4/c1-7-2-9(11)5-14-10(7)8-3-12-6-13-4-8/h3-4,6-7,9-10,14H,2,5,11H2,1H3
- InChIKey: ZMSUYTUKHYCTIF-UHFFFAOYSA-N
- ほほえんだ: N1CC(CC(C)C1C1=CN=CN=C1)N
計算された属性
- せいみつぶんしりょう: 192.137496527g/mol
- どういたいしつりょう: 192.137496527g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 63.8Ų
5-methyl-6-(pyrimidin-5-yl)piperidin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1477500-2500mg |
5-methyl-6-(pyrimidin-5-yl)piperidin-3-amine |
2167228-62-6 | 2500mg |
$2379.0 | 2023-09-28 | ||
Enamine | EN300-1477500-5000mg |
5-methyl-6-(pyrimidin-5-yl)piperidin-3-amine |
2167228-62-6 | 5000mg |
$3520.0 | 2023-09-28 | ||
Enamine | EN300-1477500-500mg |
5-methyl-6-(pyrimidin-5-yl)piperidin-3-amine |
2167228-62-6 | 500mg |
$1165.0 | 2023-09-28 | ||
Enamine | EN300-1477500-1.0g |
5-methyl-6-(pyrimidin-5-yl)piperidin-3-amine |
2167228-62-6 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1477500-1000mg |
5-methyl-6-(pyrimidin-5-yl)piperidin-3-amine |
2167228-62-6 | 1000mg |
$1214.0 | 2023-09-28 | ||
Enamine | EN300-1477500-50mg |
5-methyl-6-(pyrimidin-5-yl)piperidin-3-amine |
2167228-62-6 | 50mg |
$1020.0 | 2023-09-28 | ||
Enamine | EN300-1477500-100mg |
5-methyl-6-(pyrimidin-5-yl)piperidin-3-amine |
2167228-62-6 | 100mg |
$1068.0 | 2023-09-28 | ||
Enamine | EN300-1477500-10000mg |
5-methyl-6-(pyrimidin-5-yl)piperidin-3-amine |
2167228-62-6 | 10000mg |
$5221.0 | 2023-09-28 | ||
Enamine | EN300-1477500-250mg |
5-methyl-6-(pyrimidin-5-yl)piperidin-3-amine |
2167228-62-6 | 250mg |
$1117.0 | 2023-09-28 |
5-methyl-6-(pyrimidin-5-yl)piperidin-3-amine 関連文献
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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8. Book reviews
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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10. Augmentation of air cathode microbial fuel cell performance using wild type Klebsiella variicolaM. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
5-methyl-6-(pyrimidin-5-yl)piperidin-3-amineに関する追加情報
Comprehensive Overview of 5-methyl-6-(pyrimidin-5-yl)piperidin-3-amine (CAS No. 2167228-62-6)
The compound 5-methyl-6-(pyrimidin-5-yl)piperidin-3-amine (CAS No. 2167228-62-6) has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This heterocyclic amine, featuring a piperidine core substituted with a pyrimidine ring, is a promising scaffold for the development of novel therapeutics. Researchers are particularly interested in its role as a building block for small molecule inhibitors, given its structural similarity to bioactive compounds targeting enzymes and receptors.
One of the key reasons for the growing interest in 5-methyl-6-(pyrimidin-5-yl)piperidin-3-amine is its relevance to kinase inhibition. Kinases are a hot topic in pharmaceutical research, with many drugs targeting these enzymes for cancer and inflammatory diseases. The pyrimidine moiety in this compound is a common pharmacophore in kinase inhibitors, making it a valuable intermediate for drug design. Recent studies have explored its potential in modulating protein-protein interactions, a cutting-edge area in drug development.
From a synthetic chemistry perspective, CAS No. 2167228-62-6 presents interesting challenges and opportunities. The presence of both amine and pyrimidine functional groups allows for diverse derivatization, enabling the creation of libraries for high-throughput screening. This aligns with the current trend of fragment-based drug discovery, where small, versatile molecules like this are used to build more complex structures. The compound's stability and solubility profile also make it suitable for bioconjugation and proteolysis-targeting chimera (PROTAC) applications, which are highly sought-after in modern therapeutics.
The pharmacological potential of 5-methyl-6-(pyrimidin-5-yl)piperidin-3-amine extends to central nervous system (CNS) drug development. Its piperidine scaffold is prevalent in neuroactive compounds, and researchers are investigating its ability to cross the blood-brain barrier. This is particularly relevant given the increasing focus on neurodegenerative diseases and mental health disorders, areas where patients and clinicians are actively seeking new treatment options.
In the context of green chemistry and sustainable synthesis, CAS No. 2167228-62-6 has been the subject of optimization efforts. Recent publications have explored catalytic methods for its production, reducing the need for hazardous reagents. This aligns with the pharmaceutical industry's push toward environmentally friendly manufacturing, a concern increasingly voiced by stakeholders and regulatory bodies.
Analytical characterization of 5-methyl-6-(pyrimidin-5-yl)piperidin-3-amine has benefited from advances in spectroscopic techniques. Nuclear magnetic resonance (NMR) and mass spectrometry studies have confirmed its structure and purity, which is crucial for reproducibility in research. The compound's chromatographic behavior has also been documented, providing valuable data for quality control in pharmaceutical applications.
From a commercial perspective, the availability of CAS No. 2167228-62-6 from specialty chemical suppliers has increased in response to research demand. This reflects the broader trend of custom synthesis services catering to drug discovery programs. The compound's structure-activity relationship (SAR) potential makes it attractive for academic and industrial researchers alike, particularly those working on personalized medicine approaches.
Looking forward, the scientific community anticipates further exploration of 5-methyl-6-(pyrimidin-5-yl)piperidin-3-amine's therapeutic potential. With the rise of computational drug design and artificial intelligence in chemistry, this compound serves as an excellent test case for predictive modeling of bioactive molecules. Its balanced molecular properties and synthetic accessibility position it well for future lead optimization studies across multiple disease areas.
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